
N-Boc-threonine-t-butylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-threonine-t-butylester is a derivative of the amino acid threonine, where the amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a tert-butyl group. This compound is commonly used in peptide synthesis and organic chemistry as a protected form of threonine, allowing for selective reactions to occur without interference from the amino or carboxyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Boc-threonine-t-butylester can be synthesized through a multi-step process:
Protection of the Amino Group: The amino group of threonine is protected by reacting it with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or triethylamine. This reaction forms the Boc-protected threonine.
Esterification of the Carboxyl Group: The carboxyl group of the Boc-protected threonine is esterified by reacting it with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Boc-threonine-t-butylester undergoes several types of chemical reactions:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid or hydrochloric acid in organic solvents. The tert-butyl ester can be hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide.
Substitution Reactions: The hydroxyl group of threonine can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate or reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, sodium hydroxide, potassium hydroxide.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides.
Oxidation: Pyridinium chlorochromate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products
Deprotection: Threonine.
Substitution: Various substituted threonine derivatives.
Oxidation: Threonine aldehyde or ketone.
Reduction: Threonine methyl derivative.
Applications De Recherche Scientifique
N-Boc-threonine-t-butylester is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine:
Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of functional groups.
Drug Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Bioconjugation: It is employed in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Material Science: It is used in the development of novel materials with specific properties, such as hydrogels and polymers.
Mécanisme D'action
The mechanism of action of N-Boc-threonine-t-butylester primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions, while the tert-butyl ester protects the carboxyl group. This allows for selective reactions to occur at other functional groups without interference. The deprotection of the Boc group and tert-butyl ester can be achieved under specific conditions, revealing the free amino and carboxyl groups for further reactions.
Comparaison Avec Des Composés Similaires
N-Boc-threonine-t-butylester can be compared with other protected amino acid derivatives:
N-Boc-alanine-t-butylester: Similar in structure but derived from alanine instead of threonine.
N-Boc-serine-t-butylester: Similar in structure but derived from serine, with a hydroxyl group on the side chain.
N-Boc-valine-t-butylester: Similar in structure but derived from valine, with a branched alkyl side chain.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and a Boc-protected amino group, allowing for versatile reactions and applications in peptide synthesis and organic chemistry.
Propriétés
Formule moléculaire |
C13H25NO5 |
|---|---|
Poids moléculaire |
275.34 g/mol |
Nom IUPAC |
tert-butyl (2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C13H25NO5/c1-8(15)9(10(16)18-12(2,3)4)14-11(17)19-13(5,6)7/h8-9,15H,1-7H3,(H,14,17)/t8-,9+/m1/s1 |
Clé InChI |
KALBFNCSAOSDPJ-BDAKNGLRSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


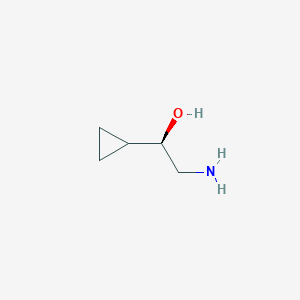

![4-Methoxy-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]hydrochloride](/img/structure/B13571559.png)
![Tert-butyl 3-{[(6-chloropyrazin-2-yl)(methyl)amino]methyl}azetidine-1-carboxylate](/img/structure/B13571567.png)
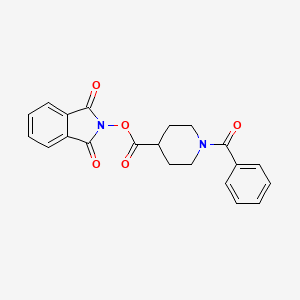
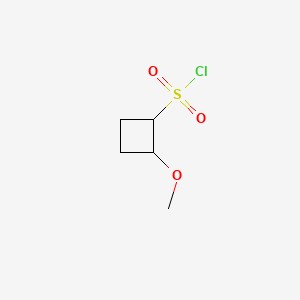
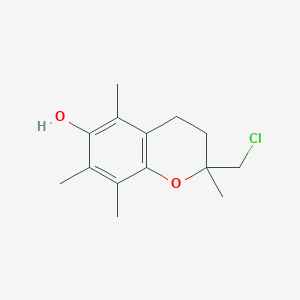
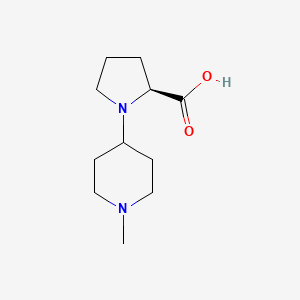
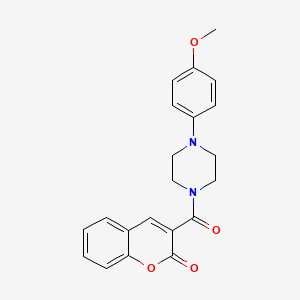
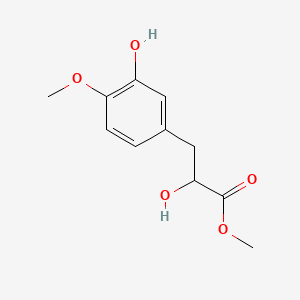


![Ethyl 1-(aminomethyl)-3,3-dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13571614.png)
